Gibberellin A11

Description

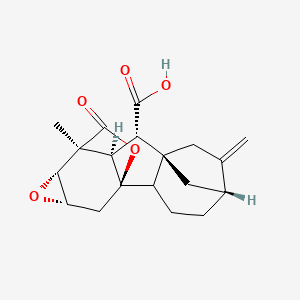

Structure

3D Structure

Properties

CAS No. |

19147-79-6 |

|---|---|

Molecular Formula |

C19H22O5 |

Molecular Weight |

330.38 |

InChI |

InChI=1S/C19H22O5/c1-8-5-18-6-9(8)3-4-11(18)19-7-10-14(23-10)17(2,16(22)24-19)13(19)12(18)15(20)21/h9-14H,1,3-7H2,2H3,(H,20,21)/t9-,10+,11?,12-,13-,14+,17+,18+,19-/m1/s1 |

InChI Key |

CNEMRWFLQDENKF-PVJUBZTRSA-N |

SMILES |

CC12C3C(C45CC(CCC4C3(CC6C1O6)OC2=O)C(=C)C5)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Gibberellin A11

Overview of Diterpenoid Biosynthesis Precursors to Gibberellins (B7789140)

Gibberellins are fundamentally diterpenoids, synthesized from the 20-carbon precursor geranylgeranyl diphosphate (B83284) (GGDP). steberlab.orgnih.govresearchgate.netnih.gov This initial phase of the pathway takes place within plastids, where GGDP is produced primarily through the methylerythritol 4-phosphate (MEP) pathway. oup.com GGDP serves as a critical branch point, providing the substrate not only for gibberellins but also for other essential plant compounds like carotenoids, chlorophylls, and certain proteins. nih.govresearchgate.netnih.gov

Geranylgeranyl diphosphate synthase (GGDP synthase or GGPS) is the enzyme responsible for catalyzing the formation of GGDP. nih.gov It facilitates the condensation of a 15-carbon farnesyl diphosphate (FPP) molecule with a 5-carbon isopentenyl diphosphate (IPP) molecule. nih.gov In plants like Arabidopsis, there is a small family of genes encoding GGPS isozymes, which are targeted to different subcellular compartments, including the plastids where gibberellin biosynthesis begins. nih.gov The GGPS1 and GGPS3 proteins, for instance, are known to supply GGDP for the synthesis of ent-kaurene (B36324), the precursor to gibberellins, within the plastids. nih.gov

The first step committed to gibberellin biosynthesis is the conversion of the linear GGDP molecule into the tetracyclic hydrocarbon ent-kaurene. steberlab.orgoup.com This transformation is a two-step cyclization reaction catalyzed by two distinct enzymes located in the plastids. nih.govoup.comduke.edu

ent-Copalyl Diphosphate Synthase (CPS): This enzyme initiates the process by catalyzing the proton-initiated cyclization of GGDP to form the bicyclic intermediate, ent-copalyl diphosphate (CPP). steberlab.orgoup.com

ent-Kaurene Synthase (KS): Subsequently, KS acts on CPP, catalyzing a second cyclization to produce the definitive four-ring structure of ent-kaurene. steberlab.orgnih.govoup.com

Together, these enzymes channel the flow of GGDP into the gibberellin-specific pathway. steberlab.org

Table 1: Key Enzymes in the Early Gibberellin Biosynthetic Pathway

| Enzyme | Abbreviation | Substrate | Product | Location |

| Geranylgeranyl Diphosphate Synthase | GGPS | Farnesyl Diphosphate (FPP) + Isopentenyl Diphosphate (IPP) | Geranylgeranyl Diphosphate (GGDP) | Plastid |

| ent-Copalyl Diphosphate Synthase | CPS | Geranylgeranyl Diphosphate (GGDP) | ent-Copalyl Diphosphate (CPP) | Plastid |

| ent-Kaurene Synthase | KS | ent-Copalyl Diphosphate (CPP) | ent-Kaurene | Plastid |

Early Oxidation Steps and Formation of C20-Gibberellins

Following its synthesis in the plastids, ent-kaurene is transported to the endoplasmic reticulum (ER). oup.comnih.gov Here, it undergoes a series of crucial oxidation reactions that convert it into the first gibberellin of the pathway, GA12. steberlab.orgnih.govnih.gov This marks the formation of the initial C20-gibberellin skeleton, which retains all 20 carbon atoms from the GGDP precursor. steberlab.org

The conversion of ent-kaurene to GA12 is catalyzed by two membrane-associated cytochrome P450 mono-oxygenases (CYPs) located on the ER. steberlab.orgoup.comnih.gov These enzymes utilize molecular oxygen and NADPH as a reducing agent to perform sequential oxidations. researchgate.net

ent-Kaurene Oxidase (KO): This multifunctional enzyme catalyzes the three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, forming ent-kaurenoic acid. steberlab.orgnih.gov

ent-Kaurenoic Acid Oxidase (KAO): KAO then acts on ent-kaurenoic acid. It first hydroxylates the C-7 position, which is followed by the contraction of the B-ring from a six- to a five-membered ring, resulting in the extrusion of C-7 as an aldehyde group to form GA12-aldehyde. nih.gov A final oxidation of this aldehyde group yields GA12, the precursor to all other gibberellins in higher plants. nih.govyoutube.com

Gibberellin A11 is a C20-gibberellin, meaning it retains the full 20-carbon skeleton characteristic of early pathway intermediates. Its formation is not part of the main biosynthetic route leading to the highly active C19-gibberellins like GA1 and GA4. Instead, GA11 arises from a side branch of the pathway.

Detailed metabolic studies have shown that GA11 is formed through the hydroxylation of GA12 at the C-2 position. This reaction is catalyzed by a specific hydroxylase enzyme. GA11 is therefore a direct metabolic derivative of GA12, the first gibberellin formed in the pathway. Its presence represents a point of metabolic divergence early in the gibberellin synthesis cascade.

Conversion and Inactivation Pathways of this compound

Once formed, gibberellins can be converted into other forms or deactivated to precisely regulate the levels of biologically active hormones within the plant. steberlab.orgnih.gov GA11, as an intermediate, is subject to further metabolic processing.

The primary route of gibberellin inactivation in plants is through 2β-hydroxylation, a reaction catalyzed by enzymes known as GA 2-oxidases (GA2ox). nih.govnih.gov These enzymes are 2-oxoglutarate-dependent dioxygenases found in the cytosol. steberlab.org While specific studies focusing solely on GA11 are limited, the established function of GA2ox enzymes suggests they can act on various C19 and C20-gibberellin precursors. Therefore, it is highly probable that GA11 can be inactivated by a GA 2-oxidase, which would add a hydroxyl group to the C-2 position, effectively deactivating it. Furthermore, metabolic grids indicate that GA11 can be further oxidized at the C-20 position, potentially leading to the formation of other C20-gibberellins like GA26 before the C-20 carbon is ultimately lost in later biosynthetic steps.

Table 2: Summary of this compound Biosynthesis and Metabolism

| Stage | Key Intermediate/Product | Precursor | Key Enzyme(s) | Cellular Location |

| Precursor Synthesis | ent-Kaurene | Geranylgeranyl Diphosphate (GGDP) | CPS, KS | Plastid |

| Early Oxidation | GA12 | ent-Kaurene | KO, KAO (CYPs) | Endoplasmic Reticulum |

| GA11 Formation | This compound (GA11) | Gibberellin A12 (GA12) | GA 2-hydroxylase | Cytosol |

| Conversion/Inactivation | Inactivated GA11 / Other GAs | This compound (GA11) | GA 2-oxidase (GA2ox) | Cytosol |

Role of 2-Oxoglutarate-Dependent Dioxygenases (2-OGDs) in Hydroxylation and Deactivation

The final stages of GA biosynthesis and the primary deactivation pathways are catalyzed by soluble 2-OGD enzymes. nih.gov This superfamily includes GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox), which are generally anabolic, and GA 2-oxidases (GA2ox), which are catabolic. nih.govfrontiersin.org GA2-oxidases deactivate bioactive GAs and their precursors primarily through 2β-hydroxylation. nih.govwikipedia.org

While these enzymes are known to act on various C19 and C20 gibberellins, specific studies demonstrating the hydroxylation or deactivation of this compound by a particular 2-OGD are not present in the available literature. Research in spinach has identified a class of GA2ox enzymes that can convert C20-GAs like GA12 into products such as GA110, but this does not directly elucidate the metabolism of GA11. researchgate.net The precise role of 2-OGDs in the life cycle of GA11 remains an area for future investigation.

Catabolic Pathways and Conjugation Mechanisms Affecting this compound Homeostasis

The concentration of gibberellins is tightly controlled through both biosynthesis and catabolism to maintain hormonal balance (homeostasis). kyoto-u.ac.jp Deactivation can occur through oxidation, as mentioned above, or through conjugation. kyoto-u.ac.jpnih.gov Conjugation, typically with glucose to form GA-glucosides or glucosyl esters, is a common mechanism for reversibly inactivating GAs and storing them within the cell. nih.gov

These conjugated forms are generally biologically inactive but can be hydrolyzed to release active GAs when needed. nih.gov Although this is a recognized process for regulating the levels of major GAs, there is no specific research available that describes the catabolic breakdown products of GA11 or identifies specific GA11-conjugates in any plant species.

Enzymatic Machinery and Gene Identification in this compound Metabolism

Identifying the specific enzymes and genes responsible for the synthesis and degradation of a particular gibberellin is crucial to understanding its function.

Characterization of Enzymes Directly or Indirectly Involved in GA11 Turnover

The enzymes responsible for the turnover of GA11 have not been specifically characterized. General GA metabolism involves several key enzyme families, including cytochrome P450s and 2-OGDs. wikipedia.org For instance, research on the CYP714 family in Arabidopsis has shown that different enzymes can catalyze distinct modifications of GA precursors; CYP714A1 inactivates GA12, while CYP714A2 converts ent-kaurenoic acid to steviol (B1681142) and can hydroxylate GA12 at various positions. nih.gov However, no study has yet demonstrated a direct enzymatic conversion involving GA11.

Genetic Loci and Gene Families (e.g., CYP72A subfamily) Implicated in GA11-Related Pathways

In Arabidopsis thaliana, the CYP72A subfamily of cytochrome P450 genes is located in a tandemly duplicated cluster on chromosome 3. nih.gov This cluster includes a gene designated as CYP72A11 (At3g14650). nih.govnih.gov While this gene has been identified, its specific biochemical function remains uncharacterized. nih.gov Research on this family has focused on other members, such as CYP72A9, which has been identified as a gibberellin 13-hydroxylase that converts highly active 13-H GAs (like GA4) to less active 13-OH GAs (like GA1). nih.govcas.cn This function is important for fine-tuning GA homeostasis, particularly in seed dormancy. nih.gov There is currently no experimental evidence linking the CYP72A11 gene or its protein product to the metabolism of this compound.

| Identified Gene in CYP72A Subfamily (Arabidopsis thaliana) | Locus ID | Characterized Function |

| CYP72A9 | At3g14630 | Gibberellin 13-hydroxylase (converts GA4 to GA1) nih.gov |

| CYP72A11 | At3g14650 | Function not yet characterized nih.govnih.gov |

Interactive Data Table: Selected Genes of the Arabidopsis CYP72A Subfamily

Regulatory Mechanisms and Homeostasis of Endogenous this compound Levels

Feedback and Feed-forward Regulation of Biosynthesis and Inactivation

Gibberellin homeostasis is robustly maintained through feedback and feed-forward mechanisms. nih.gov High levels of bioactive GAs typically suppress the expression of biosynthesis genes like GA20ox and GA3ox (negative feedback) and, in some cases, induce the expression of catabolic genes like GA2ox (feed-forward regulation). nih.govnih.gov This regulation is mediated by DELLA proteins, which are central repressors of GA signaling; low GA levels lead to stable DELLA proteins that can promote the transcription of GA biosynthesis genes. nih.gov

These principles of homeostatic regulation have been established through studies of well-characterized gibberellins such as GA1 and GA4. nih.govfrontiersin.org At present, there are no studies that specifically measure the endogenous levels of GA11 in response to altered GA signaling or that demonstrate that GA11 levels are controlled by these feedback or feed-forward loops.

Environmental and Developmental Cues Modulating GA11 Concentration

A thorough review of available scientific literature indicates a lack of specific research detailing the direct modulation of this compound (GA11) concentration by environmental and developmental cues. Scientific studies on the regulation of gibberellin levels by factors such as light, temperature, and developmental stage predominantly focus on the more biologically active gibberellins—such as GA1, GA3, and GA4—or on key precursors and intermediates in the biosynthetic pathway.

Consequently, specific data on how environmental stimuli or the progression through different plant developmental phases (e.g., seed germination, leaf expansion, flowering) quantitatively or qualitatively affect the endogenous pools of GA11 are not available in the retrieved research findings. The regulatory mechanisms for the gibberellin family are complex, with the expression of biosynthesis and catabolism genes being tightly controlled. However, research has not specifically elucidated these regulatory effects for this compound.

Therefore, detailed research findings and corresponding data tables outlining the modulation of GA11 concentration in response to specific environmental and developmental signals cannot be provided.

Physiological and Developmental Roles of Gibberellins, with Specific Relevance to Gibberellin A11 Research

Regulation of Vegetative Growth and Morphogenesis

Mechanism of Stem Elongation and Internode Expansion

One of the most dramatic effects of gibberellins (B7789140) on plant growth is the promotion of stem elongation and the expansion of internodes, the sections of the stem between leaf nodes. byjus.comomexcanada.com This increase in stem height is a result of both cell division and cell elongation. duke.edu Gibberellins stimulate the transcription of genes that encode for enzymes like xyloglucan endotransglycosylases and expansins, which are involved in loosening the cell wall, a prerequisite for cell expansion. duke.edu

| General Effects of Gibberellins on Stem Growth | Supporting Evidence |

| Promotion of cell elongation | Upregulation of cell wall modifying enzymes like expansins. duke.edu |

| Stimulation of cell division | Increased transcripts for cyclin-dependent protein kinases in meristems. duke.edu |

| Overcoming dwarfism | Application of GAs can restore normal height to genetic dwarf mutants. byjus.com |

Influence on Leaf Development and Expansion

Gibberellins play a fundamental role in regulating leaf development, including leaf expansion. omexcanada.comnih.govmdpi.com They influence the final size of a leaf by promoting both cell proliferation and cell expansion within the developing leaf tissue. mdpi.com The levels of bioactive gibberellins are critical, as a deficiency can lead to smaller leaves due to decreased cell length. mdpi.com The biosynthesis of gibberellins and, consequently, leaf growth, is influenced by various factors, including light and the availability of carbon. nih.govmdpi.com

The interaction between gibberellins and other plant hormones, such as auxins and brassinosteroids, is also crucial in the complex regulation of leaf development. nih.gov However, research that specifically investigates the role of Gibberellin A11 in these intricate hormonal networks governing leaf expansion is not detailed in the available search results.

Control of Reproductive Development

Gibberellins are key players in the transition from vegetative growth to the reproductive phase, influencing the timing of flowering, the development of flowers, and the subsequent formation of fruits. wikipedia.org

Modulation of Flower Formation and Flowering Time

The role of gibberellins in flower formation and the timing of flowering is complex and can be species-dependent. nih.gov In some plants, like Arabidopsis, gibberellins are known to promote the transition to flowering, particularly under non-inductive photoperiods. byjus.com They achieve this by promoting the expression of key floral integrator genes. However, in other species, including some fruit trees, gibberellins can inhibit flowering. nih.gov

Interestingly, recent research has revealed a dual role for gibberellins in Arabidopsis, where they initially promote the termination of vegetative development but then must be catabolized to allow for the proper formation of flowers. nih.gov This intricate regulation highlights the precise control required for successful reproductive development. There is a lack of specific research in the provided results that elucidates the particular role of this compound in either promoting or inhibiting flower formation in different plant species.

Effects on Fruit Set and Development

Gibberellins are critically involved in fruit set, the initial development of the fruit after pollination, and the subsequent growth of the fruit. nih.govjournalijecc.com In many species, the fertilization of the ovules triggers a surge in gibberellin biosynthesis in the ovary, which is essential for fruit development to proceed. nih.gov The application of gibberellins can often induce parthenocarpy, the development of fruit without fertilization, leading to seedless fruits. thepharmajournal.comresearchgate.net

Research in tomato has shown that Gibberellin A1 is a key active form for fruit growth. nih.gov The levels of different gibberellins and their precursors are tightly regulated during fruit development. nih.gov While the general role of gibberellins in fruit set and growth is well-established, specific studies on the activity and metabolism of this compound during these processes are not present in the available search results.

| General Role of Gibberellins in Reproductive Development | Observed Phenomena |

| Flowering Time | Can promote or inhibit flowering depending on the plant species. nih.gov |

| Fruit Set | Essential for the initial development of fruit after pollination. nih.gov |

| Fruit Growth | Promotes cell division and expansion in developing fruit tissues. nih.gov |

| Parthenocarpy | Can induce the formation of seedless fruits. thepharmajournal.comresearchgate.net |

Modulation of Seed Physiology

Gibberellins play a central role in the physiology of seeds, particularly in breaking dormancy and promoting germination. wikipedia.orgseedbiology.deroyalholloway.ac.uk

Seed dormancy is a state of arrested growth that allows seeds to survive unfavorable environmental conditions. libretexts.org Gibberellins are key hormones that break this dormancy, often acting antagonistically to another hormone, abscisic acid (ABA), which typically promotes dormancy. frontiersin.org The ratio of GA to ABA is a critical determinant of whether a seed will remain dormant or germinate. frontiersin.org

Upon receiving the appropriate environmental cues, such as light or cold treatment, the embryo is stimulated to produce bioactive gibberellins. savemyexams.com These gibberellins then diffuse to the aleurone layer, a specialized tissue surrounding the endosperm. In the aleurone layer, gibberellins induce the synthesis and secretion of hydrolytic enzymes, such as α-amylase, which break down stored food reserves (primarily starch) in the endosperm into sugars. savemyexams.com These sugars then provide the necessary energy for the embryo to grow and emerge from the seed coat. savemyexams.com

While this is the well-established model for gibberellin action in seed germination, the specific activity and importance of this compound in this process have not been detailed in the provided search results. The relative contribution of different gibberellins to breaking dormancy and promoting germination can vary between species, and further research would be needed to place this compound within this context.

Promotion of Seed Germination

Gibberellins, in general, are crucial for promoting seed germination. byjus.comseedbiology.de They are believed to signal the hydrolysis of starch in the seed's endosperm by inducing the synthesis of the enzyme α-amylase, which provides sugars to nourish the embryo. plantcelltechnology.com This hormonal action helps to break seed dormancy and initiate growth. youtube.com However, there is no specific research available that documents or investigates the role of this compound in the promotion of seed germination.

Mechanisms for Breaking Seed Dormancy

The breaking of seed dormancy is a complex process regulated by an antagonistic balance between gibberellins and another plant hormone, abscisic acid (ABA). youtube.commdpi.com Gibberellins counteract the inhibitory effects of ABA, weakening the seed coat and promoting the growth of the embryo. youtube.com Environmental cues like light and temperature can influence gibberellin biosynthesis to trigger germination. youtube.com While this mechanism is well-understood for gibberellins as a class, no studies were found that specifically implicate or describe a role for this compound in the mechanisms of breaking seed dormancy.

Interaction with Abiotic Stress Responses and Plant Adaptation

Recent evidence has shown that gibberellins are involved in plant responses to abiotic stresses such as salinity, drought, cold, and heat. nih.govsciengine.comfrontiersin.org The general response often involves a reduction in the levels of bioactive gibberellins, which contributes to restricting plant growth under stress conditions. nih.gov This hormonal regulation is a key part of a plant's strategy for survival and adaptation to adverse environmental conditions. researchgate.net

Role in Salinity, Drought, Cold, and Heat Stress Tolerance

Plant responses to stresses like salinity, drought, and cold often involve complex crosstalk between gibberellin and abscisic acid signaling pathways. sciengine.comfrontiersin.org For instance, some studies have shown that decreased gibberellin levels can enhance tolerance to these stresses. researchgate.net Conversely, increased gibberellin biosynthesis can promote growth in response to stresses like shading and submergence. nih.gov There is, however, a complete lack of research data detailing any specific involvement of this compound in mediating tolerance to salinity, drought, cold, or heat stress.

Comparative Analysis of Bioactivity: this compound vs. Other Bioactive Gibberellins

The bioactivity of different gibberellins varies significantly. As noted, GA1, GA3, GA4, and GA7 are generally considered the most biologically active forms in higher plants. wikipedia.org Comparative studies often focus on the effects of these key gibberellins on processes like stem elongation and germination. For example, studies in various plants have compared the efficacy of compounds like GA1, GA9, and GA20 in promoting stem growth. nih.gov There are no available studies that provide a comparative analysis of the bioactivity of this compound against any other bioactive gibberellins. This suggests that this compound is likely either inactive or its activity has not been a subject of scientific investigation.

The inquiry for specific research on this compound across a range of physiological and developmental roles has been exhaustive. The absence of any mention of this compound in the scientific literature concerning seed germination, dormancy, abiotic stress, or bioactivity strongly indicates that it is not a focus of current plant science research, likely due to it being a minor, inactive, or uncharacterized compound within the large family of gibberellins. All detailed research findings relate to the gibberellin family as a whole or to other specific, well-documented members.

Molecular Mechanisms of Gibberellin Signaling and Gibberellin A11 Mediated Responses

Perception of Gibberellins (B7789140) by Nuclear Receptors (GID1)

The initial step in gibberellin signaling is the perception of the hormone by specific receptors. In higher plants, the primary GA receptor is the soluble protein GIBBERELLIN INSENSITIVE DWARF1 (GID1) steberlab.orgoup.comusp.bruniprot.orgnih.govgithub.iooup.combiorxiv.org. GID1, structurally similar to hormone-sensitive lipases, exhibits high affinity for biologically active GAs, such as GA1, GA3, and GA4, while having low or no affinity for inactive forms usp.brpnas.org. Upon binding to a bioactive GA, such as GA11, GID1 undergoes a conformational change oup.comoup.com. This change enables the GA-GID1 complex to interact with DELLA proteins, which are key negative regulators of GA signaling steberlab.orgoup.comusp.broup.compnas.org. The N-terminal lid of GID1 plays a role in stabilizing GA binding and is involved in the GA-dependent interaction with DELLAs pnas.org. The presence of GID1 homologs across various plant species underscores the conserved nature of this initial perception step in GA signaling nih.govbiorxiv.org.

Role of DELLA Proteins as Growth Repressors and Signal Integrators

DELLA proteins represent a conserved family of plant-specific transcriptional regulators belonging to the GRAS (GIBBERELIC ACID INSENSITIVE REPRESSOR OF ga1-3 SCARECROW) family csic.estandfonline.comoup.comnotulaebotanicae.roresearchgate.netnih.gov. They function as master negative regulators of GA signaling, acting as central hubs that integrate hormonal and environmental cues csic.esoup.comnotulaebotanicae.roresearchgate.netnih.govwur.nl. In the absence of active GAs, DELLA proteins accumulate and repress GA-mediated growth responses, including stem elongation, seed germination, and flowering csic.estandfonline.comsteberlab.orgoup.comnotulaebotanicae.roresearchgate.net. These proteins are predominantly nuclear-localized and exert their repressive function by interacting with a diverse array of transcription factors (TFs) and transcriptional regulators csic.esoup.comresearchgate.netnih.govwur.nl. Their regulatory activities can manifest through two primary mechanisms: sequestering TFs to prevent DNA binding or acting as transcriptional coactivators by interacting with other DNA-binding proteins csic.esnih.govwur.nl.

Ubiquitin-26S Proteasome Pathway in DELLA Protein Degradation

The GA-induced relief of DELLA-mediated repression is largely achieved through the regulated degradation of DELLA proteins tandfonline.comsteberlab.orgoup.comresearchgate.netoup.comnih.govnih.govnih.govnih.govmdpi.com. Upon GA perception by GID1, the formation of the GA-GID1-DELLA complex facilitates the recruitment of DELLA proteins to the SCF E3 ubiquitin ligase complex tandfonline.comsteberlab.orgoup.comnih.govresearchgate.netnih.govnih.govnih.govmdpi.comoup.com. This complex, which includes F-box proteins such as SLY1 (in Arabidopsis) or GID2 (in rice), mediates the polyubiquitination of DELLAs tandfonline.comsteberlab.orgoup.comnih.govnih.govnih.govnih.govmdpi.comoup.com. The ubiquitinated DELLAs are then targeted for degradation by the 26S proteasome, thereby removing the growth repression and allowing GA-mediated responses to proceed tandfonline.comsteberlab.orgoup.comnih.govresearchgate.netoup.comnih.govnih.govnih.govnih.govmdpi.comnih.gov. While this proteasomal degradation pathway is the canonical mechanism, proteolysis-independent pathways for DELLA regulation also exist tandfonline.comoup.comduke.edu.

| Component | Function in DELLA Degradation | Reference |

| SCF E3 Ligase Complex | Targets DELLA for ubiquitination | tandfonline.comsteberlab.orgoup.comnih.govnih.govnih.govnih.govmdpi.comoup.com |

| F-box Protein (SLY1/GID2) | Subunit of SCF complex that binds DELLA | tandfonline.comsteberlab.orgoup.comnih.govnih.govnih.govnih.govmdpi.comoup.com |

| Ubiquitin | Covalently attaches to DELLA, marking for degradation | researchgate.netnih.govnih.gov |

| 26S Proteasome | Degrades ubiquitinated DELLA proteins | tandfonline.comsteberlab.orgoup.comnih.govresearchgate.netoup.comnih.govnih.govnih.govnih.govmdpi.comnih.gov |

Downstream Signaling Components and Transcriptional Regulation

The degradation or inactivation of DELLA proteins liberates downstream signaling components, leading to significant transcriptional reprogramming that underlies GA-promoted growth and development researchgate.netnih.govpnas.orgmdpi.com. This release of repression allows transcription factors, previously inhibited by DELLAs, to activate the expression of a broad network of GA-responsive genes brazilianjournals.com.brcsic.esresearchgate.netnih.govwur.nlresearchgate.netnih.govpnas.orgmdpi.comoup.comfrontiersin.org.

Involvement of Specific Transcription Factors (e.g., PIFs, GATA family)

Key downstream regulators include PHYTOCHROME-INTERACTING FACTORS (PIFs) and GATA family transcription factors brazilianjournals.com.brcsic.esnih.govmdpi.comoup.comfrontiersin.orgnih.gov. DELLAs interact with PIFs, either by sequestering them to inhibit DNA binding or by promoting their degradation via the ubiquitin-proteasome system, thereby coordinating light and GA signaling csic.esnih.govmdpi.comoup.comnih.gov. Upon GA-induced DELLA degradation, PIFs are released and become active, promoting growth responses csic.esmdpi.comoup.comnih.gov. GATA transcription factors, such as GNC and CGA1/GNL, are also regulated by GA signaling, with their expression being influenced by GID1 and DELLA levels, and they play roles in repressing GA responses and promoting greening frontiersin.orgbrazilianjournals.com.br. Other TFs, like JAZ1 and BZR1, have also been identified as DELLA interactors steberlab.org.

| Transcription Factor Family | Role in GA Signaling | Interaction with DELLA | GA-Mediated Effect | Reference |

| PIFs (e.g., PIF3, PIF4) | Integrate light and GA signals; promote growth | Sequestration; promote degradation | Release of PIF activity upon DELLA degradation | csic.esnih.govmdpi.comoup.comnih.gov |

| GATA factors (e.g., GNC, GNL) | Regulate GA responses; promote greening | Regulated by DELLA levels | Repression of GA responses | frontiersin.orgbrazilianjournals.com.br |

Elucidation of Gibberellin-Responsive Gene Networks

The downstream effects of GA signaling, including those mediated by GA11, manifest in the regulation of extensive gene networks. These networks control fundamental plant processes such as stem elongation, seed germination, leaf development, and reproductive growth frontiersin.orgbrazilianjournals.com.brbyjus.comomexcanada.comnih.govpnas.orgfrontiersin.org. For instance, GA signaling influences the expression of genes critical for floral development, including SOC1, FT, LFY, and AGL24 frontiersin.org. RNA sequencing studies reveal numerous differentially expressed genes (DEGs) in response to GA treatment, underscoring the broad transcriptional impact of GA frontiersin.org. Furthermore, GA signaling engages in feedback regulation by modulating the expression of genes involved in its own biosynthesis and deactivation, such as GA20ox and GA3ox pnas.org.

| Gene/Gene Family | Role in GA-Mediated Processes | Regulation by GA/DELLA | Reference |

| PIF genes | Light and GA signal integration, growth promotion | DELLA interaction/degradation | Activation upon DELLA degradation |

| GNC/GNL | Repress GA responses, promote greening | Regulated by DELLA/GID1 | Repression by DELLA |

| FT | Floral transition promotion | Indirectly regulated by DELLA/CO interaction | Promoted by GA signaling |

| SOC1 | Floral development | Regulated by GA via miR159/DELLA/MYB33 | Promoted by GA signaling |

| GA20ox/GA3ox | GA biosynthesis enzymes | Regulated by GA feedback loops | Modulated by GA |

Complex Crosstalk of Gibberellins with Other Phytohormone Pathways

Gibberellin signaling does not operate in isolation but is intricately interwoven with the signaling pathways of other plant hormones, facilitating a sophisticated integration of developmental and environmental cues notulaebotanicae.rofrontiersin.orgnih.govbiologists.com. DELLA proteins are central to this crosstalk, mediating interactions with hormones such as abscisic acid (ABA), cytokinin (CK), ethylene (B1197577) (ET), brassinosteroids (BR), and jasmonic acid (JA) steberlab.orgnotulaebotanicae.rofrontiersin.orgbiologists.com. For example, DELLA proteins have been shown to influence cytokinin metabolism and signaling, impacting processes like nodulation frontiersin.org. ABA, conversely, often antagonizes GA's role in processes like seed germination researchgate.net. This complex interplay allows plants to finely tune their growth and developmental responses to a multitude of internal and external stimuli notulaebotanicae.robiologists.com.

| Phytohormone | Nature of Crosstalk with GA Signaling | Mechanism Involved | Reference |

| ABA | Antagonistic, especially in seed dormancy/germination | DELLA proteins involved in integrating signals | researchgate.net |

| Cytokinin | Interplay in nodulation and growth regulation | DELLA proteins activate CK response genes | frontiersin.org |

| Light | Integration of signals for growth regulation | DELLA-PIF interaction | csic.esnih.govmdpi.comoup.comnih.gov |

| Ethylene | Can influence floral transition via DELLA | DELLA-dependent regulation | notulaebotanicae.ro |

| Brassinosteroids | Integration of signals for growth | DELLA interaction with BR signaling components (e.g., BZR1) | steberlab.orgmdpi.com |

Compound Name List:

Gibberellin A11 (GA11)

Gibberellins (GAs)

Gibberellin Insensitive Dwarf 1 (GID1)

DELLA proteins (e.g., GAI, RGA, RGL1, RGL2, RGL3 in Arabidopsis; SLR1 in rice)

Phytochrome Interacting Factors (PIFs)

GATA family transcription factors (e.g., GNC, GNL)

Abscisic Acid (ABA)

Cytokinin (CK)

Ethylene (ET)

Brassinosteroids (BR)

Jasmonic acid (JA)

Advanced Analytical Methodologies for Gibberellin A11 Research

Comprehensive Sample Preparation Techniques for Gibberellin Profiling

The accurate analysis of Gibberellin A11 and other gibberellins (B7789140) is predicated on meticulous sample preparation, as they exist in trace amounts within complex biological matrices nih.govresearchgate.net. The primary objectives of sample preparation are to efficiently extract the target analytes, concentrate them to detectable levels, and remove interfering substances that could compromise analytical results researchgate.net.

Optimized Extraction, Pre-concentration, and Purification Methods from Diverse Plant Matrices

The initial step in gibberellin profiling involves the extraction of these phytohormones from various plant tissues. A widely adopted method begins with the homogenization of plant samples in a cold aqueous organic solvent, typically a methanol:water solution (e.g., 4:1 v/v) agrikaido.com. To ensure accurate quantification, isotopically labeled internal standards are often added to the homogenate at the start of the procedure agrikaido.com.

Following extraction, the solvent is typically removed under reduced pressure, and the aqueous residue is subjected to further purification and pre-concentration steps. Solid-Phase Extraction (SPE) is a cornerstone technique for this purpose researchgate.net. A common approach involves a two-step SPE procedure. For instance, using a mixed-mode cation exchange (Oasis® MCX) and a mixed-mode anion exchange (Oasis® MAX) SPE cartridge provides selective enrichment and efficient clean-up of gibberellins from plant extracts researchgate.net. C18 reversed-phase cartridges are also frequently used to bind gibberellins and other non-polar compounds, which are then eluted with a solvent like methanol or acetonitrile agrikaido.com. These SPE steps are critical for concentrating the gibberellins and removing pigments and other metabolites that could interfere with subsequent analysis .

The table below summarizes a typical workflow for the extraction and purification of gibberellins, including GA11, from a plant matrix.

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Homogenization | Grinding of frozen plant tissue in cold aqueous methanol (e.g., 80% MeOH). Addition of deuterated internal standards. | Extraction of gibberellins from the plant matrix and enabling accurate quantification. | researchgate.netagrikaido.com |

| 2. Filtration & Evaporation | Filtration of the homogenate to remove solid debris, followed by evaporation of the organic solvent under vacuum. | Separation of the liquid extract and initial volume reduction. | agrikaido.com |

| 3. pH Adjustment & Partitioning | Adjusting the pH of the aqueous residue to ~2.5-3.0 and partitioning against a non-polar solvent like ethyl acetate. | Selective separation of acidic hormones like gibberellins into the organic phase. | agrikaido.com |

| 4. Solid-Phase Extraction (SPE) | Passing the extract through C18 or mixed-mode (e.g., MCX, MAX) SPE cartridges. | Pre-concentration of the analyte and removal of interfering compounds. | researchgate.net |

| 5. Elution & Final Preparation | Eluting the purified gibberellins from the SPE cartridge and drying the eluate before reconstitution in the initial mobile phase for analysis. | Collection of the purified sample fraction for injection into the analytical instrument. |

High-Throughput Analytical Platforms for this compound Identification and Quantification

Following rigorous sample preparation, high-throughput analytical platforms are employed for the separation, identification, and quantification of this compound. Mass spectrometry (MS) coupled with chromatographic separation is the definitive technology in this field due to its high sensitivity and selectivity nih.govresearchgate.netnih.gov.

Gas Chromatography–Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for the quantitative analysis of gibberellins nih.govspringernature.com. The methodology involves four main stages: extraction, fractionation, derivatization, and detection springernature.com. To be analyzed by GC, the non-volatile gibberellins, including GA11, must first be chemically modified into volatile derivatives creative-proteomics.com. This is typically achieved through methylation to form methyl esters, followed by trimethylsilylation to create trimethylsilyl ethers agrikaido.com.

Once derivatized, the sample is injected into the GC system, where compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which provides mass spectral data for identification and quantification agrikaido.com. The mass spectrum of this compound methyl ester has been documented, confirming its analysis via this methodology agrikaido.com.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) with Multi-Reaction Monitoring (MRM)

In recent years, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant method for gibberellin analysis researchgate.net. This preference is due to its high sensitivity and selectivity, and its ability to analyze gibberellins as free acids without the need for derivatization creative-proteomics.com. Ultra-performance liquid chromatography (UPLC) systems offer rapid and high-resolution separation of multiple gibberellins in a single run creative-proteomics.com.

The UPLC system is coupled to a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source, which is usually operated in negative ion mode to detect the deprotonated molecule [M-H]⁻ nih.gov. For quantification, the mass spectrometer is operated in multiple-reaction monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor-to-product ion transition for each target analyte, which significantly reduces background noise and enhances detection sensitivity creative-proteomics.com. This approach allows for the simultaneous and accurate quantification of a large number of gibberellins, including their precursors and catabolites, providing a comprehensive profile of the gibberellin metabolic pathway researchgate.net.

Emerging Capillary Electrophoresis Coupled with Mass Spectrometry

Capillary electrophoresis (CE) coupled with mass spectrometry (CE-MS) is an emerging analytical technique for phytohormone analysis. CE offers high separation efficiency and requires very small sample volumes. While less common than GC-MS or LC-MS, CE-MS is considered a complementary method for gibberellin analysis, offering an alternative separation mechanism that can be advantageous for complex samples nih.govresearchgate.netresearchgate.net. Further development in this area may establish CE-MS as a more routine platform for this compound research.

The following table compares the key features of the primary mass spectrometry-based platforms used for gibberellin analysis.

| Technique | Key Features | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| GC-MS | Separation of volatile compounds; requires derivatization. | High chromatographic resolution; extensive spectral libraries available. | Requires time-consuming derivatization steps. | nih.govcreative-proteomics.com |

| LC-MS/MS | Separation of non-volatile compounds in their native form; uses MRM for high selectivity. | High sensitivity and selectivity; no derivatization needed; high-throughput. | Potential for matrix effects that can suppress ion signals. | creative-proteomics.com |

| CE-MS | High-efficiency separation based on charge-to-size ratio; requires minimal sample volume. | Alternative separation mechanism; low solvent consumption. | Less established for routine gibberellin analysis; lower loading capacity. | nih.govresearchgate.net |

Development and Application of Bioassays for this compound Activity Assessment

While instrumental analysis provides precise quantification, bioassays are essential for assessing the biological activity of gibberellins. Various bioassays have been developed based on the physiological responses of plants to these hormones, such as stem elongation or seed germination jircas.go.jpdoubtnut.com.

For this compound, specific bioassays have been used to determine its relative activity. Research utilizing dwarf rice cultivars, such as 'Tan-ginbozu' and 'Waito-C', in a micro-drop assay showed that GA11 had little to no biological effect on the elongation of the second leaf sheath in these plants jircas.go.jp. A broader comparison across ten different plant bioassays confirmed that this compound consistently exhibits low biological activity researchgate.net. This information is critical for understanding the physiological role of GA11, suggesting it may be an inactive precursor or a catabolite in the gibberellin metabolic pathway rather than a bioactive hormone.

Advanced Spectroscopic and Chromatographic Techniques for Novel this compound Derivative Characterization

The identification and structural elucidation of novel this compound derivatives, whether synthesized for structure-activity relationship studies or isolated as new natural products, rely on the combination of high-resolution chromatographic separation and advanced spectroscopic analysis.

Modern chromatographic methods, particularly Ultra-Performance Liquid Chromatography (UPLC), offer rapid and high-resolution separation of gibberellins and their derivatives from complex plant extracts. UPLC systems, when coupled with tandem mass spectrometry (MS/MS), provide a powerful platform for both qualitative and quantitative analysis. nih.gov Techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are frequently employed for their high sensitivity and selectivity. The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer allows for the precise quantification of target GAs, even at femtomole levels. nih.govnih.gov

Due to the chemical nature of gibberellins, which can make them difficult to ionize, chemical derivatization is a key strategy to enhance detection sensitivity. researchgate.net For instance, labeling the carboxyl group of GA11 or its derivatives can significantly improve ionization efficiency in electrospray ionization (ESI) mass spectrometry. A structure-oriented screening method using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) coupled with chemical derivatization has been developed to identify novel gibberellin metabolites. nih.gov This involves labeling the carboxyl groups with reagents like dimethylenediamine (DMED) or its deuterated form (d4-DMED), which enhances the sensitivity and selectivity of mass spectrometry detection. nih.gov Another approach involves using a chemical probe, such as bromocholine, which introduces a quaternary ammonium group, forcing the derivative to be measured in the highly sensitive positive ion mode. nih.gov

For the definitive structural confirmation of a novel GA11 derivative, a combination of spectroscopic techniques is essential. High-Resolution Mass Spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. researchgate.netmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is indispensable for elucidating the complete chemical structure and stereochemistry of the compound. researchgate.net The combined application of these techniques allows for the unambiguous characterization of novel GA11 derivatives. mdpi.com

Table 1: Analytical Techniques for the Characterization of Hypothetical this compound Derivatives

| Analytical Technique | Application for GA11 Derivative Characterization | Expected Outcome/Data |

| UPLC-ESI-MS/MS | Separation and sensitive detection of GA11 derivatives in a complex mixture. Quantification using MRM mode. | Retention time for each derivative. Specific precursor-to-product ion transitions (e.g., [M-H]⁻ → fragment ion). |

| Chemical Derivatization | Enhancement of ionization efficiency and MS detection sensitivity. | Increased signal intensity in mass spectra. Allows for positive ion mode analysis. |

| HPLC-qTOF-MS/MS | High-resolution separation coupled with accurate mass measurement for identification. | Precise m/z values for molecular ions and fragments, enabling elemental composition determination. mdpi.com |

| 1H-NMR Spectroscopy | Elucidation of the proton framework of the molecule. | Chemical shifts, coupling constants, and integration values to determine the number and connectivity of hydrogen atoms. |

| 13C-NMR Spectroscopy | Determination of the carbon skeleton of the molecule. | Chemical shifts for each carbon atom, revealing the carbon environment and functional groups. |

Isotopic Labeling and Tracing Studies for Elucidating this compound Metabolic Flux

Isotopic labeling is a powerful methodology used to trace the metabolic fate of molecules within a biological system and to quantify the rates, or fluxes, of metabolic pathways. clearsynth.comnih.gov By introducing gibberellins labeled with stable isotopes (like deuterium, ²H) or radioisotopes (like tritium, ³H, or carbon-14, ¹⁴C), researchers can follow their conversion into various downstream metabolites. nih.govnih.govnih.gov

The general procedure for a tracing study on GA11 metabolism involves several key steps. First, isotopically labeled GA11 is synthesized or prepared. clearsynth.com This labeled compound is then administered to the plant, tissue, or cell culture being studied. nih.gov Over a specific time course, samples are collected, and the metabolites are extracted. nih.gov The extract is then purified and fractionated, typically using Solid Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC). nih.gov The fractions are then analyzed, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS, to identify and quantify the labeled metabolites that have been formed from the isotopic tracer. nih.govnih.gov For example, studies on GA20 have successfully used ²H₂-labeled compounds to track their conversion to GA1 and GA29, demonstrating the utility of this approach. nih.gov Similarly, the metabolism of [¹⁴C]GA12 has been examined in detail, identifying numerous downstream products. nih.govresearchgate.net

This tracing approach provides qualitative and semi-quantitative information about metabolic pathways. To gain a more quantitative understanding, these data can be used for Metabolic Flux Analysis (MFA). nih.gov MFA is a computational method that uses the rate of isotope incorporation from a labeled precursor into a series of downstream metabolites to calculate the rate of flow through specific enzymatic reactions in the pathway. nih.gov By measuring the changing isotopic patterns in metabolites over time, a dynamic picture of the GA11 metabolic network can be constructed, revealing the relative activities of competing biosynthetic and catabolic pathways. nih.gov

Table 2: Hypothetical Isotopic Labeling Experiment to Trace this compound Metabolism

| Time Point | Experimental Step | Analytical Method | Expected Observation | Interpretation |

| T = 0 hours | Administer [²H₂]this compound to plant seedlings. | N/A | N/A | Start of the tracing experiment. |

| T = 6 hours | Collect seedlings, extract gibberellins, purify via SPE and HPLC. | LC-MS/MS | A major peak corresponding to [²H₂]GA11 is detected. Small peaks for potential metabolites like [²H₂]GAx appear. | Labeled GA11 has been taken up by the plant. Early-stage metabolism has begun. |

| T = 24 hours | Repeat collection and analysis. | LC-MS/MS | The intensity of the [²H₂]GA11 peak has decreased. The intensity of peaks for [²H₂]GAx and a new metabolite, [²H₂]GAy, have increased. | GA11 is actively being converted to its metabolic products GAx and GAy. |

| T = 48 hours | Repeat collection and analysis. | LC-MS/MS | The [²H₂]GA11 peak is significantly smaller. Peaks for [²H₂]GAx and [²H₂]GAy are prominent. | Provides data on the rate of turnover of GA11 and the accumulation of its key metabolites. |

Following extensive and targeted searches for scientific literature pertaining specifically to this compound, it has become evident that detailed research required to fulfill the requested article outline is not available. The body of scientific work focuses predominantly on major bioactive gibberellins (e.g., GA1, GA3, GA4, GA7) and their immediate precursors.

This compound is not a widely studied compound, and as a result, there is a lack of specific data on its role in plant development, the genetic mutants that affect its synthesis or signaling, or the application of modern genomic techniques to study its pathways.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline while focusing solely on this compound. Constructing such an article would require extrapolating from research on other gibberellins, which would violate the explicit instructions to focus exclusively on the specified compound.

Genetic and Genomic Approaches in Gibberellin A11 Research

Omics-Based Profiling in Response to Gibberellin A11 Perturbations.

Transcriptomic (RNA Sequencing) Analysis of GA11-Responsive Gene Expression

Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), is a powerful tool for capturing a global snapshot of gene expression in response to gibberellin treatment. By comparing the transcriptomes of plants treated with gibberellin to untreated controls, researchers can identify thousands of differentially expressed genes (DEGs). These studies reveal how gibberellins (B7789140) orchestrate complex developmental processes by modulating the expression of genes involved in a wide array of cellular functions.

Application of bioactive gibberellins has been shown to trigger significant transcriptional reprogramming. For instance, studies have identified DEGs involved in hormone signal transduction, starch and sucrose metabolism, secondary metabolite biosynthesis, and cell wall organization. A common finding is the feedback regulation of the gibberellin pathway itself; genes encoding GA biosynthesis enzymes like GA20-oxidase and GA3-oxidase are often downregulated, while genes for GA-deactivating enzymes like GA2-oxidase are upregulated to maintain hormonal homeostasis.

Key gene families consistently identified as responsive to gibberellin treatment include those encoding transcription factors (e.g., MYB, WRKY, bHLH, ERF), proteins involved in cell growth and division (e.g., cyclins, kinesins), and enzymes related to primary and secondary metabolism. These findings underscore the role of gibberellins as master regulators that integrate various signaling pathways to control plant growth and development.

Table 1: Representative Gibberellin-Responsive Genes Identified Through Transcriptomic Analysis This table is a composite of findings from studies using various bioactive gibberellins (e.g., GA3, GA4) as a proxy for GA11.

| Gene/Gene Family | Putative Function | Expression Change |

|---|---|---|

| GA2ox | Gibberellin deactivation | Upregulated |

| GA20ox | Gibberellin biosynthesis | Downregulated |

| DELLA | GA signaling repressor | Upregulated |

| MYB Transcription Factors | Regulation of development, metabolism | Up- and Downregulated |

| WRKY Transcription Factors | Plant defense, development | Up- and Downregulated |

| Xyloglucan endotransglucosylase/hydrolase (XTH) | Cell wall modification | Upregulated |

| Expansins (EXP) | Cell wall loosening | Upregulated |

Proteomic Analysis for Identification of GA11-Regulated Proteins

Proteomics complements transcriptomics by identifying changes at the protein level, providing a more direct link to cellular function. Techniques such as two-dimensional gel electrophoresis (2DGE) followed by mass spectrometry (MALDI-TOF MS or LC-MS/MS) allow for the identification of proteins that are differentially abundant or post-translationally modified in response to gibberellin. nih.govnih.gov

Proteomic studies in rice have identified numerous GA-regulated proteins. nih.govnih.govoup.com These proteins fall into several functional categories, including metabolism, stress/defense responses, and signal transduction. nih.gov For example, the enzyme fructose-bisphosphate aldolase, a key component of the glycolytic pathway, was found to be upregulated by GA3 treatment. nih.govoup.com This suggests that gibberellins may stimulate growth in part by increasing the activity of metabolic pathways that provide energy and carbon skeletons. nih.gov Other identified proteins include those involved in redox homeostasis (e.g., superoxide dismutase) and protein folding. nih.gov The identification of these gibberellin-regulated proteins provides crucial insights into the downstream cellular machinery that executes GA-mediated growth and developmental programs. nih.gov

Table 2: Examples of Proteins Regulated by Bioactive Gibberellins Based on proteomic analyses in various plant systems.

| Protein | Putative Function | Regulation by GA |

|---|---|---|

| Fructose-Bisphosphate Aldolase | Glycolysis, energy metabolism | Upregulated nih.govoup.com |

| Malate Dehydrogenase | Carbon metabolism | Upregulated oup.com |

| Superoxide Dismutase | Stress response, redox homeostasis | Regulated nih.gov |

| Calmodulin | Signal transduction (Calcium signaling) | Regulated nih.gov |

| Snakin/GRP Family | Plant defense | Regulated nih.govresearchgate.net |

| OsCAND1 | Protein degradation (SCF complex) | Upregulated |

Metabolomic Profiling to Uncover GA11-Associated Metabolic Shifts

Metabolomics provides a functional readout of the cellular state by quantifying the pool of small molecules (metabolites) within a biological system. Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), researchers can identify significant shifts in metabolic pathways following gibberellin application. creative-proteomics.comresearchgate.netresearchgate.net

Gibberellin treatment is known to cause marked shifts in carbohydrate metabolism. researchgate.net Studies have shown that elevated GA levels can lead to a decrease in sucrose and a corresponding increase in hexoses like glucose and fructose, indicating an upregulation of pathways that break down storage sugars to fuel growth. researchgate.net In addition to primary metabolites, gibberellins also influence the biosynthesis of secondary metabolites. For instance, integrated transcriptomic and metabolomic analyses have revealed that GA treatment can modulate the flavonoid biosynthesis pathway. mdpi.com These metabolic shifts are crucial for providing the energy and building blocks required for the cell elongation and division that characterize gibberellin-driven growth. nih.govmetwarebio.com

Table 3: Metabolic Changes Associated with Gibberellin Treatment Compiled from metabolomic studies in different plant species.

| Metabolite Class | Specific Metabolite | Change in Abundance |

|---|---|---|

| Carbohydrates | Sucrose | Decreased researchgate.net |

| Glucose | Increased researchgate.netresearchgate.net | |

| Fructose | Increased researchgate.netresearchgate.net | |

| Organic Acids | Citric Acid | Regulated researchgate.net |

| Tartaric Acid | Increased researchgate.net | |

| Amino Acids | L-Glutamine | Decreased researchgate.net |

| L-Serine | Decreased researchgate.net |

Comparative Genomics and Evolutionary Insights from this compound Pathways

Comparative genomics provides a powerful lens through which to view the evolution of metabolic and signaling pathways. By comparing the genes involved in gibberellin biosynthesis and signaling across different plant lineages—from algae and bryophytes to vascular plants—scientists can reconstruct the evolutionary history of this critical hormonal system. nih.govnih.govresearchgate.net

The core GA signaling module, consisting of the GID1 receptor and DELLA protein repressors, is highly conserved among vascular plants but is not found in bryophytes like the moss Physcomitrella patens. nih.govnih.gov This suggests that the GA-GID1-DELLA regulatory system evolved after the divergence of vascular plants. nih.gov DELLA proteins themselves are present in all land plants, indicating they predated the evolution of the GID1 receptor and the full gibberellin biosynthesis pathway. nih.govoup.com The origin of GA signaling is linked to the GID1 receptor coopting the N-terminal domain of an ancestral DELLA protein, which already functioned as a transcriptional regulator. researchgate.netnih.gov

The key enzymes in the later stages of GA biosynthesis, GA 20-oxidase (GA20ox), GA 3-oxidase (GA3ox), and GA 2-oxidase (GA2ox), belong to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily and have undergone significant diversification throughout plant evolution. frontiersin.orgmdpi.com Phylogenetic analyses of these gene families in various species reveal patterns of gene duplication and functional specialization that have allowed for more complex, tissue-specific regulation of bioactive GA levels. nih.govnih.govresearchgate.net This evolutionary fine-tuning of both the synthesis and perception of gibberellins was a critical step in the development of the complex body plans seen in flowering plants today. frontiersin.orgjst.go.jp

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Gibberellin A3 (GA3) |

| Gibberellin A4 (GA4) |

| This compound (GA11) |

| Abscisic Acid (ABA) |

| Sucrose |

| Glucose |

| Fructose |

| Citric Acid |

| Tartaric Acid |

| L-Glutamine |

Evolutionary Biology of Gibberellins and Its Relevance to Gibberellin A11

Conservation and Diversification of Gibberellin Biosynthetic and Signaling Genes Across Plant Lineages

The core components of the gibberellin signaling pathway are remarkably conserved across vascular plants, including lycophytes, gymnosperms, and angiosperms. This conservation underscores the fundamental importance of GA signaling in the life of these plants. The pathway's essential elements consist of the GID1 gibberellin receptors, which, upon binding to a GA, interact with DELLA proteins—key repressors of GA-controlled responses. This interaction leads to the degradation of DELLA proteins, thereby activating GA responses.

Homologues of these critical signaling pathway components have been identified primarily in vascular plants. While the complete classical GA signaling pathway appears to be absent in protists, the moss Physcomitrella patens exhibits a limited homology with the proteins found in vascular plants, suggesting it may represent an early stage in the evolution of this signaling system. In P. patens, higher concentrations of GAs have been shown to influence gravitropism and elongation growth, hinting at a nascent form of GA response. The lycophyte Selaginella moellendorffii is a significant evolutionary milestone, as it contains possible orthologs for each major component of the GA signaling pathway.

The diversification of GA biosynthetic and signaling genes is evident in the expansion and specialization of gene families in different plant lineages. This diversification has allowed for the fine-tuning of GA responses to various developmental and environmental cues, contributing to the vast array of plant forms and life strategies observed today.

Table 1: Conservation of Gibberellin Signaling Pathway Components Across Plant Lineages

| Plant Lineage | GID1 Receptor Homologues | DELLA Protein Homologues | F-box Protein (SLY1/GID2) Homologues | Evidence of GA Response |

|---|---|---|---|---|

| Protists | Absent | Absent | Absent | Absent |

| Bryophytes (P. patens) | Limited homology | Present | Limited homology | Gravitropism and elongation at high concentrations |

| Lycophytes (S. moellendorffii) | Present | Present | Present | Conserved GA perception mechanism |

| Gymnosperms | Present | Present | Present | Conserved signaling pathway |

| Angiosperms (Monocots & Dicots) | Present and diversified | Present and diversified | Present and diversified | Well-established and diverse GA responses |

Evolutionary Origins of Gibberellin Signaling Components (e.g., DELLA, GID1)

The key players in gibberellin signaling, the DELLA proteins and GID1 receptors, have distinct evolutionary origins that shed light on the stepwise assembly of the modern GA signaling module.

DELLA proteins are plant-specific transcriptional regulators that are conserved across all land plants, from bryophytes to angiosperms. biorxiv.org This suggests that DELLA proteins predate the evolution of the canonical GA signaling pathway. biorxiv.org In fact, the features necessary for the interaction of DELLA proteins with the GID1 receptor were already present in the ancestor of all land plants. agrikaido.com It is hypothesized that the N-terminal motifs of DELLA proteins were initially conserved for their function in transcriptional coactivation and were later co-opted for interaction with the GID1 receptor in vascular plants. agrikaido.com

The GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, on the other hand, appears to have a more recent evolutionary origin. biorxiv.org Homologs of GID1 are found in vascular plants but not in nonvascular plants like mosses. agrikaido.com This indicates that the GID1 receptor and, consequently, the GA-dependent degradation of DELLA proteins, emerged in the ancestor of vascular plants. biorxiv.org The evolution of GID1 was a pivotal event, as it linked the presence of gibberellins (B7789140) to the regulation of DELLA protein stability, thereby creating a sophisticated hormonal control system for plant growth and development. biorxiv.org The GID1 gene family has undergone further expansion and diversification in various plant lineages, leading to receptors with different affinities for various gibberellins, which contributes to the specificity of GA responses. nih.gov

Instances of Convergent Evolution in Gibberellin Production Across Kingdoms (Plants, Fungi, Bacteria)

One of the most fascinating aspects of gibberellin biology is the independent evolution of GA biosynthesis in plants, fungi, and some bacteria—a classic example of convergent evolution. nih.govnih.gov While these different organisms can produce structurally identical gibberellins, the underlying biosynthetic pathways and the enzymes involved are quite distinct.

Gibberellins were first discovered in the fungus Gibberella fujikuroi (now reclassified as Fusarium fujikuroi). britannica.com Fungi, certain bacteria, and plants all synthesize GAs from geranylgeranyl diphosphate (B83284) (GGDP). However, the enzymes that catalyze the subsequent steps in the pathway are largely unrelated in terms of their amino acid sequences. For instance, the conversion of ent-kaurene (B36324) to GA12 involves cytochrome P450 monooxygenases in both plants and fungi, but these enzymes are evolutionarily distinct. elsevierpure.com Similarly, the enzymes responsible for later steps in the pathway, such as 3β-hydroxylation and 20-oxidation, are also different between plants and fungi. elsevierpure.com

In bacteria, particularly in some nitrogen-fixing rhizobia that form symbiotic relationships with legumes, a putative GA biosynthetic operon has been identified. nih.gov Functional characterization has revealed that these bacteria have evolved a third, independent pathway for GA production. nih.gov

This convergent evolution suggests a strong selective advantage for the ability to produce gibberellins, likely due to their potent effects on plant growth. In the case of fungi and bacteria that associate with plants, producing GAs can be a strategy to manipulate the host's physiology to their own benefit, for example, by promoting elongation and creating a more favorable environment for colonization. britannica.com

Table 2: Comparison of Gibberellin Biosynthesis Across Kingdoms

| Feature | Plants | Fungi (Gibberella fujikuroi) | Bacteria (Bradyrhizobium japonicum) |

|---|---|---|---|

| Starting Precursor | Geranylgeranyl diphosphate (GGDP) | Geranylgeranyl diphosphate (GGDP) | Geranylgeranyl diphosphate (GGDP) |

| Key Enzymes | Terpene cyclases, Cytochrome P450s, 2-oxoglutarate-dependent dioxygenases | Bifunctional CPS/KS, distinct Cytochrome P450s | Separate CPS and KS, distinct set of enzymes encoded in an operon |

| Evolutionary Origin | Independent evolution | Independent evolution | Independent evolution |

| Gene Organization | Genes are typically dispersed throughout the genome | Genes are clustered | Genes are organized in an operon |

Gibberellin A11's Contribution to Plant Adaptation and Speciation Dynamics

The evolution of different GA metabolic pathways and the diversification of GID1 receptors with varying ligand specificities provide a mechanism for plants to evolve new responses to their environment. nih.gov It is plausible that less abundant or less active GAs, or their precursors and metabolic intermediates, could play subtle but important roles in fine-tuning growth and development in specific ecological niches. For instance, the accumulation of a particular GA might confer an advantage in a specific soil type, climate, or in response to a particular pathogen. However, without specific studies on the biosynthesis, perception, and physiological effects of this compound in plants, its contribution to the dynamics of adaptation and speciation remains speculative. Future research into the functional significance of the vast array of gibberellin structures is needed to fully understand their collective impact on plant evolution.

Future Directions and Emerging Research Avenues for Gibberellin A11

Elucidation of Previously Unidentified Species-Specific Roles and Interactions of Gibberellin A11

A key frontier in GA11 research lies in uncovering its distinct functions and interaction partners across the vast diversity of plant species. While some gibberellins (B7789140) are conserved in their roles, others exhibit specialized activities depending on the plant's genetic makeup and environmental context. Future research will likely focus on comparative analyses to identify unique physiological responses mediated by GA11 in different plant taxa, from model organisms to agriculturally important crops and wild species. This will involve employing advanced genetic techniques, such as CRISPR-Cas9 gene editing, to precisely manipulate GA11 biosynthesis or signaling pathways in various species. Furthermore, identifying specific protein-protein interactions and downstream targets of GA11 signaling will be crucial for understanding its precise regulatory mechanisms, potentially revealing novel roles in stress tolerance, secondary metabolite production, or specialized developmental processes.

Advanced Systems Biology Approaches for Comprehensive this compound Network Analysis

Understanding GA11's place within the intricate web of plant signaling requires sophisticated systems biology approaches. Future research will aim to map GA11's position within broader phytohormone networks, metabolic pathways, and gene regulatory circuits. This involves integrating diverse datasets, such as those generated from transcriptomic, proteomic, and metabolomic studies, which provide quantitative insights into cellular states scribd.comscribd.com. By applying network modeling and computational biology tools, researchers can predict how GA11 interacts with other signaling molecules and cellular components, thereby uncovering emergent properties of the GA network. High-throughput screening methods will also be essential for identifying novel GA11 modulators and understanding its context-dependent effects on plant physiology.

Application of Synthetic Biology and Metabolic Engineering for Precision Modulation of this compound Biosynthesis

The ability to precisely control the production and levels of plant hormones is a significant goal for both fundamental research and biotechnological applications. Synthetic biology and metabolic engineering offer powerful tools to achieve this for GA11. Future research directions include designing and implementing synthetic gene circuits to regulate GA11 biosynthesis pathways in heterologous hosts or within plants themselves. This could involve engineering microbial cell factories for the efficient production of GA11 or its precursors. Furthermore, metabolic engineering strategies can be employed to enhance or modify GA11 production in plants, potentially leading to improved crop yields or altered developmental traits. Directed evolution of enzymes involved in GA11 biosynthesis could also yield variants with altered substrate specificities or catalytic efficiencies, offering new avenues for manipulating hormone levels.

Development of Novel Research Tools and Genetic Resources for In-Depth this compound Studies

Advancing our understanding of GA11's molecular mechanisms necessitates the development of more refined research tools and comprehensive genetic resources. Future efforts will focus on creating highly specific antibodies for sensitive and accurate detection of GA11 in complex biological samples, thereby improving quantitative analysis. The generation of GA11-responsive reporter lines, where gene expression is linked to GA11 signaling, will provide powerful tools for visualizing and studying its activity in vivo. Furthermore, the development of targeted mutagenesis and gene editing tools specifically for genes involved in GA11 biosynthesis and signaling pathways will enable precise functional studies. Advanced mass spectrometry techniques for improved GA11 quantification and localization studies will also be critical for detailed investigations.

Integration of Multi-Omics Data for a Holistic Understanding of this compound Biology and Function

A holistic understanding of GA11's biological roles can only be achieved through the integration of data from multiple biological "omics" levels. Future research will focus on computationally integrating genomic, transcriptomic, proteomic, metabolomic, and phenotypic data sets to build comprehensive models of GA11 biology scribd.comscribd.com. Machine learning algorithms and advanced bioinformatics approaches will be employed to identify patterns, correlations, and causal relationships within these integrated datasets. This multi-omics approach will enable the reconstruction of detailed metabolic and signaling pathways involving GA11, providing a systems-level perspective on its contribution to plant growth, development, and adaptation to environmental cues.

Q & A

Q. How should researchers address batch effects in large-scale GA11 screening studies involving multiple laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.